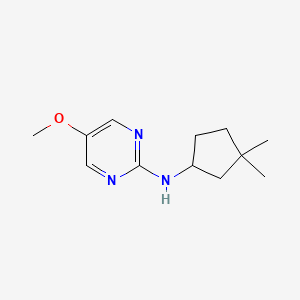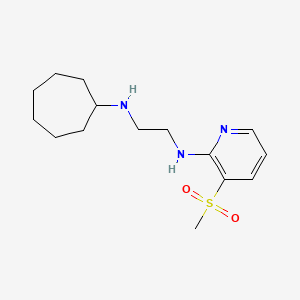
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine is a complex organic compound featuring a cycloheptyl group, a methylsulfonyl-substituted pyridine ring, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the sulfonylation of 3-methylpyridine to introduce the methylsulfonyl group. This can be achieved using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Cycloheptyl Amine Introduction: The cycloheptyl group is introduced via a nucleophilic substitution reaction. Cycloheptylamine reacts with the sulfonylated pyridine intermediate under controlled conditions.
Ethane-1,2-diamine Coupling: The final step involves coupling the cycloheptyl-substituted pyridine with ethane-1,2-diamine. This step may require a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired diamine product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reagents used.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine can be used as a ligand in coordination chemistry, forming complexes with transition metals that may serve as catalysts in organic reactions.
Biology
The compound’s structure suggests potential biological activity, possibly as an inhibitor of certain enzymes or receptors due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways involving pyridine derivatives.
Industry
In the industrial sector, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine exerts its effects would depend on its specific application. For instance, as a ligand, it would coordinate with metal centers, altering their electronic properties and reactivity. In biological systems, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups instead of the cycloheptyl and pyridine moieties.
N,N’-Diethyl-N-(pyridin-2-yl)methyleneethane-1,2-diamine: Another pyridine-containing diamine, but with different substituents.
Uniqueness
N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine is unique due to its combination of a bulky cycloheptyl group and a functionalized pyridine ring, which can impart distinct steric and electronic properties, making it valuable for specific applications in catalysis and drug design.
This detailed overview provides a comprehensive understanding of N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-21(19,20)14-9-6-10-17-15(14)18-12-11-16-13-7-4-2-3-5-8-13/h6,9-10,13,16H,2-5,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHKBTVAVXINBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)NCCNC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
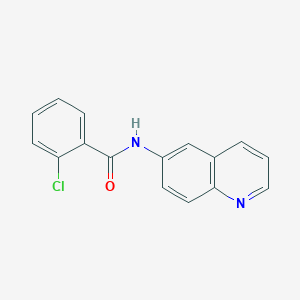
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)
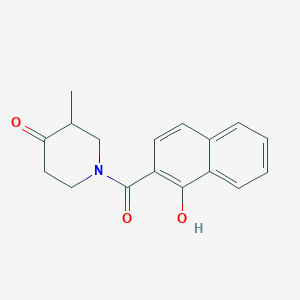
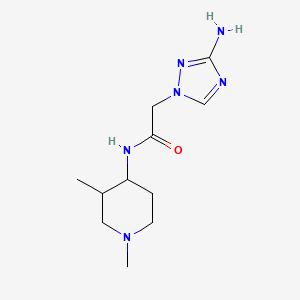

![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)
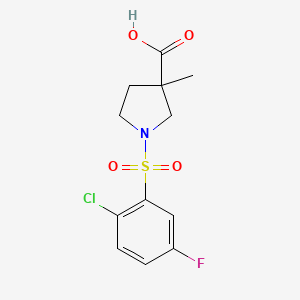
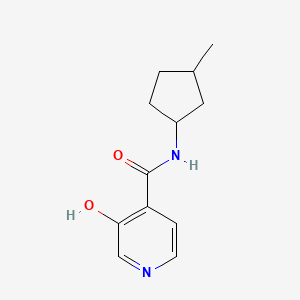
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)
![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)
